molecular formula C22H22FN7O B2401752 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-27-3

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2401752
CAS-Nummer: 1105205-27-3
Molekulargewicht: 419.464
InChI-Schlüssel: FALNUXBHGLDZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research purposes, featuring a pyrazolo[3,4-d]pyrimidine core—a scaffold recognized as a privileged structure in medicinal chemistry due to its versatility and presence in bioactive molecules . This core structure is analogous to those found in compounds investigated for their potential to inhibit key enzymatic processes, particularly in the field of oncology . The structural architecture of this reagent, which incorporates a piperazine linker, is frequently employed in drug discovery to modulate the physicochemical and pharmacological properties of lead compounds. The specific substitution pattern, including the 2-fluorophenyl and 4-methoxyphenyl groups, is intended to facilitate targeted interaction with biological systems, making it a valuable tool for probing structure-activity relationships . Researchers can utilize this compound in high-throughput screening campaigns, as a building block for the synthesis of more complex derivatives, or as a reference standard in biochemical and cellular assays to study pathways involving kinase or other ATP-binding proteins. Its primary research value lies in its potential as a key intermediate for the development of novel therapeutic agents and as a probe for understanding complex biological mechanisms. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c1-31-16-8-6-15(7-9-16)25-20-17-14-24-28-21(17)27-22(26-20)30-12-10-29(11-13-30)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNUXBHGLDZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

: Structure-Activity Relationship Studies of 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.

Biologische Aktivität

The compound 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H24FN7O
  • Molecular Weight : 433.5 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested for its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies showed that the compound significantly reduced cell viability in HeLa cells at concentrations as low as 20 μg/mL, demonstrating a reduction in viability by approximately 75.91% .
  • In vivo studies using sarcoma 180 tumor models indicated that the compound achieved tumor inhibition rates comparable to standard chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with cancer progression. For example:

  • It has been suggested that the compound may inhibit certain kinases involved in cell proliferation and survival, similar to other pyrazolo[3,4-d]pyrimidine derivatives .
  • Additionally, the presence of the piperazine moiety may enhance its binding affinity to target proteins, thereby increasing its efficacy .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. The compound has shown promise against various pathogens, including bacteria and protozoa. Its mechanism may involve disrupting microbial metabolic pathways or inhibiting key enzymes essential for microbial survival .

Data Summary

The following table summarizes key findings related to the biological activity of This compound :

Biological Activity Tested Model Concentration Effect Observed
CytotoxicityHeLa Cells20 μg/mL75.91% reduction in cell viability
Tumor InhibitionSarcoma 180 (mice)Equivalent to 15 mg/kgComparable inhibition to 5-FU
AntimicrobialVarious pathogensNot specifiedInhibition of growth observed

Case Study 1: Anticancer Efficacy

A study conducted by Da Silva et al. (2023) evaluated the anticancer efficacy of this pyrazolo derivative in both free and encapsulated forms using liposomal technology. The results demonstrated enhanced therapeutic efficacy and reduced toxicity compared to conventional treatments .

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial effects of various pyrazolo compounds, including the one in focus. The study reported significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. The ability of this compound to act as a kinase inhibitor makes it a potential candidate for cancer therapy, particularly in targeting pathways that are dysregulated in tumors.

Anti-inflammatory Effects

Research has demonstrated that pyrazolo[3,4-d]pyrimidines possess anti-inflammatory properties. In vitro and in vivo studies have shown that these compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for further development as an anti-inflammatory agent.

Neurological Applications

The structure of 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their activity on serotonin receptors, which are crucial in mood regulation and anxiety disorders. This compound could be investigated for its efficacy in treating conditions like depression or anxiety by modulating neurotransmitter systems.

Case Study: Inhibition of Equilibrative Nucleoside Transporters (ENTs)

A study highlighted the role of similar compounds in inhibiting equilibrative nucleoside transporters (ENTs), which are vital for nucleotide metabolism and cellular signaling. The compound was found to selectively inhibit ENT2 over ENT1, suggesting its potential use in enhancing the efficacy of nucleoside-based chemotherapeutics by increasing their intracellular concentrations .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research Findings Summary Table

Application AreaFindingsReference
Anticancer ActivityInhibits tumor growth in various cell lines
Anti-inflammatory EffectsReduces inflammation markers
Neurological ApplicationsPotential antidepressant effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure Variations
Compound Name Core Structure Position 6 Substituent Amine Substituent Key Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-amine 4-(2-Fluorophenyl)piperazin-1-yl 4-Methoxyphenyl
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine None (substitution at Position 1) 2-Methoxyethyl
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine None (substitution at Position 1) Benzyl
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidin-2-amine 4-(4-Fluorophenyl)piperazin-1-yl Methyl

Analysis :

  • The pyrazolo-pyrimidine core (target compound) offers distinct electronic properties compared to simpler pyrimidin-2-amine derivatives (e.g., ).
Piperazine Ring Modifications
Compound Name Piperazine Substituent Fluorine Position Pharmacological Implications Reference
Target Compound 2-Fluorophenyl Ortho Enhanced receptor selectivity
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine 4-Fluorophenyl Para Altered binding affinity
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine Ethoxycarbonyl N/A Reduced lipophilicity

Analysis :

  • Fluorine position : The ortho-fluorine (target compound) may induce steric hindrance, improving selectivity for dopamine D2/D3 receptors compared to para-substituted analogs .
Amine Group Modifications
Compound Name Amine Substituent Electronic Effects Solubility Impact Reference
Target Compound 4-Methoxyphenyl Electron-donating Moderate hydrophilicity
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Trifluoromethoxyphenyl Electron-withdrawing Increased lipophilicity
N-(2-Methoxyethyl)-1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Methoxyethyl Polar Enhanced aqueous solubility

Analysis :

  • 4-Methoxyphenyl : Balances hydrophilicity and receptor binding via moderate electron donation.
  • Trifluoromethoxy groups () enhance metabolic stability but reduce solubility.
  • Methoxyethyl chains () improve solubility but may reduce membrane permeability.

Q & A

Q. What are the key steps for synthesizing 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves three critical stages:
  • Piperazine Ring Formation : A Mannich reaction using formaldehyde, 2-fluorophenylamine, and ketone derivatives under acidic conditions (e.g., HCl/ethanol, 60–80°C) .
  • Pyrazolopyrimidine Core Construction : Cyclization of 4-chloro-pyrazolo[3,4-d]pyrimidine precursors with ammonium acetate in refluxing ethanol .
  • Substitution Reactions : Coupling the piperazine intermediate to the pyrazolopyrimidine core using a Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) .
    Optimization : Use high-throughput screening to identify ideal catalysts (e.g., Pd-based) and solvents (DMF or toluene). Purity can be enhanced via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and piperazine/amine protons (δ 2.5–4.0 ppm). Compare with computed spectra (DFT/B3LYP) to confirm regiochemistry .
  • HPLC-PDA/MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and detect [M+H]+ ions (expected m/z: ~485) .
  • X-ray Crystallography : For structural confirmation, grow crystals via slow evaporation (ethanol/water) and analyze intramolecular H-bonding (e.g., N–H⋯N interactions) .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., CDK2, EGFR) using fluorescence polarization assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT1A or D2 receptors) with HEK293 cells expressing human receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for serotonin receptors?

  • Methodological Answer : Discrepancies may arise from:
  • Receptor Subtype Selectivity : Use isoform-specific assays (e.g., 5-HT1A vs. 5-HT2A) and compare with structurally similar compounds (e.g., trazodone derivatives) .
  • Membrane Preparation Differences : Standardize cell lines (e.g., CHO-K1) and membrane isolation protocols. Validate with reference ligands (e.g., WAY-100635 for 5-HT1A) .
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) with Hill slopes to account for cooperativity .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituted piperazines (e.g., 3,5-dimethylpiperidine) or pyrazolopyrimidine substituents (e.g., Cl, CF₃) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (pyrimidine N) and hydrophobic regions (2-fluorophenyl) .
  • In Silico Docking : AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., PDB: 1H1Q) .

Q. How can researchers validate target engagement in vivo?

  • Methodological Answer :
  • PET Imaging : Radiolabel the compound with ¹⁸F (via prosthetic groups) and track biodistribution in rodent models .
  • Knockout Models : Compare efficacy in wild-type vs. receptor-knockout mice (e.g., 5-HT1A⁻/⁻) .
  • Biomarker Analysis : Measure downstream targets (e.g., cAMP levels for GPCR activity) via ELISA .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.